molecular formula C27H32N4O3 B11233775 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide

2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide

Cat. No.: B11233775
M. Wt: 460.6 g/mol
InChI Key: BZVPILOJZICZOS-UHFFFAOYSA-N
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Description

2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications . This particular compound is characterized by the presence of a quinoxaline core, an acetamido group, and a cyclohexyl moiety, making it a unique and potentially valuable molecule in various scientific fields.

Mechanism of Action

The mechanism of action of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological activities . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide include other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .

Properties

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

IUPAC Name

2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C27H32N4O3/c1-18(2)21-13-7-8-14-22(21)28-25(33)17-30-24-16-10-9-15-23(24)29-26(27(30)34)31(19(3)32)20-11-5-4-6-12-20/h7-10,13-16,18,20H,4-6,11-12,17H2,1-3H3,(H,28,33)

InChI Key

BZVPILOJZICZOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(C4CCCCC4)C(=O)C

Origin of Product

United States

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